Cas no 162167-97-7 (Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate)
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-Aminomethyl-1-N-Boc-piperidine
- 1-BOC-3-AMINOMETHYLPIPERIDINE
- 1-PIPERIDINECARBOXYLIC ACID, 3-(AMINOMETHYL)-, 1,1-DIMETHYLETHYL ESTER
- (+/-)-1-N-BOC-PIPERIDINE-3-METHYLAMINE
- 1-N-BOC-3-(AMINOMETHYL)-PIPERIDINE
- 3-(AMINOMETHYL)-N-BOC-PIPERIDINE
- 3-(AMINOMETHYL)-1-N-BOC-PIPERIDINE
- DL-3-AMINOMETHYL-1-N-BOC-PIPERIDINE
- BOC-((R,S)-3-AMINOMETHYL)-PIPERIDINE
- 3-Aminomethyl-1-Boc-piperidine
- 3-(Aminomethyl)-1-tert-butoxycarbonylpiperidine
- (R,S)-1-BOC-3-AMINOMETHYL-PIPERIDINE HYDROCHLORIDE
- 1-Boc-3-(aminomethyl)piperidine
- 1-Boc-3-aminomethyl-piperidine
- 3-(Aminomethyl)-1-N-Boc-Piperidine citrate
- 3-AMINOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- N-BOC-3-(aminomethyl)piperidine
- 1-Boc-(3-Aminomethyl)piperidine
- tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
- 3-(Aminomethyl)-1-Boc-piperidine
- 3-(Aminomethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester
- tert-Butyl 3-(Aminomethyl)-1-piperidinecarboxylate
- TIMTEC-BB SBB011302
- n-boc-3-aminomethyl Piperidine
- 1-Boc-3-aminomethyl-piperidine HCl
- (R)-1-BOC-3-(AMINOMETHYL)PIPERIDINE
- tert-butyl 3-(aminomethyl)piperidinecarboxylate
- M
- 3-Aminomethyl-1-Boc-piperidine,97%
- AKOS016344071
- SY007351
- CS-D0643
- Q-200362
- FT-0601665
- SY007352
- PB14224
- 3-Aminomethylpiperidine-1-carboxylic acid tert-butyl ester
- PS-3860
- (3R)-1-Boc-3-(aminomethyl)piperidine
- racemic tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
- 1-boc-3-aminomethyl piperidine
- BCP11669
- STR08085
- CHEMBL4571239
- tert-butyl 3-(aminomethyl)
- MFCD01317792
- SY003706
- FT-0630106
- FT-0650484
- (3R)-3-(Aminomethyl)piperidine, N1-BOC protected
- 1-Boc-3-(aminomethyl)piperidine, 90%
- BCP30904
- HMS1704M01
- WPWXYQIMXTUMJB-UHFFFAOYSA-N
- 1-Boc -3-Aminomethylpiperidine
- 1,1-dimethylethyl 3-(aminomethyl)-1-piperidinecarboxylate
- (R)-3-Aminomethyl-1-N-Boc-piperidine;(R)-1-N-Boc-3-(aminomethyl)piperidine
- PS-3862
- DTXSID00373387
- (3S)-1-Boc-3-(aminomethyl)piperidine
- SCHEMBL481736
- SB10239
- 162167-97-7
- AKOS000302909
- Z805600318
- A3604
- PB12777
- racemic 3-aminomethyl-1-boc-piperidine
- FT-0648134
- AM20080447
- t-butyl 3-(aminomethyl)piperidine-1-carboxylate
- AC-1015
- BB 0256667
- PS-3861
- PB18638
- (3s)-3-(aminomethyl)piperidine, n1-boc protected
- EN300-54143
- Benzylcarbamicacid
- DB-011242
- DB-320987
- (S)-3-Aminomethyl-1-Boc-piperidine; (S)-N-Boc-piperidine-3-methylamine;(S)-N-Boc-3-aminomethylpiperidine
- A2893
- STK503881
- 3-(Aminomethyl)-1-Boc-piperidine; tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate; 3-Aminomethyl-piperidine-1-carboxylic acid tert-butyl ester
- n-boc-3-aminomethylpiperidine
- ALBB-006382
- Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
-
- MDL: MFCD01317792
- Inchi: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8,12H2,1-3H3
- InChI Key: WPWXYQIMXTUMJB-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC(CN)C1)=O
Computed Properties
- Exact Mass: 214.16800
- Monoisotopic Mass: 214.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.6
- XLogP3: 0.9
Experimental Properties
- Color/Form: Colorless to Yellow Liquid
- Density: 0.995 g/mL at 25 °C
- Boiling Point: 299.4℃ at 760 mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.469
- PSA: 55.56000
- LogP: 2.23040
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 3082 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 22-36-50/53
- Safety Instruction: 26-60-61
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:2-8°C
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011388-250mg |
3-(Aminomethyl)-1-N-Boc-piperidine |
162167-97-7 | 93% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 011388-1g |
3-(Aminomethyl)-1-N-Boc-piperidine |
162167-97-7 | 93% | 1g |
£17.00 | 2022-03-01 | |
| Fluorochem | 011388-5g |
3-(Aminomethyl)-1-N-Boc-piperidine |
162167-97-7 | 93% | 5g |
£50.00 | 2022-03-01 | |
| Fluorochem | 011388-10g |
3-(Aminomethyl)-1-N-Boc-piperidine |
162167-97-7 | 93% | 10g |
£82.00 | 2022-03-01 | |
| AstaTech | 66063-5/G |
3-(AMINOMETHYL)-1-N-BOC-PIPERIDINE |
162167-97-7 | 97% | 5g |
$24 | 2023-09-16 | |
| AstaTech | 66063-25/G |
3-(AMINOMETHYL)-1-N-BOC-PIPERIDINE |
162167-97-7 | 97% | 25g |
$119 | 2023-09-16 | |
| AstaTech | 66063-100/G |
3-(AMINOMETHYL)-1-N-BOC-PIPERIDINE |
162167-97-7 | 97% | 100g |
$437 | 2023-09-16 | |
| Alichem | A129005015-25g |
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate |
162167-97-7 | 97% | 25g |
$208.00 | 2022-04-02 | |
| Alichem | A129005015-100g |
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate |
162167-97-7 | 97% | 100g |
$577.20 | 2022-04-02 | |
| Alichem | A129005015-500g |
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate |
162167-97-7 | 97% | 500g |
$1,861.20 | 2022-04-02 |
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate Suppliers
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate Related Literature
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate: A Comprehensive Overview
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, also known by its CAS number CAS No. 162167-97-7, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential in drug development and as an intermediate in the synthesis of complex molecules. In this article, we delve into the properties, synthesis, applications, and recent advancements related to this compound.
The molecular structure of Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate consists of a piperidine ring substituted with a tert-butyl ester group at position 1 and an aminomethyl group at position 3. This configuration imparts the compound with unique chemical properties, including good solubility in organic solvents and stability under various reaction conditions. The piperidine ring, a six-membered saturated amine-containing ring, is a common structural motif in many bioactive compounds, making this derivative particularly interesting for medicinal chemistry applications.
Recent studies have highlighted the role of Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate as a valuable intermediate in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to construct complex scaffolds for potential drug candidates targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. Its ability to undergo diverse transformations, including nucleophilic substitutions and cyclizations, has made it a preferred choice for organic chemists.
In terms of synthesis, several methods have been reported to prepare Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. One common approach involves the alkylation of piperidine derivatives with appropriate alkylating agents followed by esterification. Recent advancements in catalytic methodologies have further streamlined the synthesis process, enabling higher yields and improved selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been explored to construct the aminomethyl group efficiently.
The application of Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate extends beyond its role as an intermediate. It has been employed as a building block in the development of peptide mimetics and other bio-inspired molecules. Its compatibility with various coupling reagents makes it suitable for solid-phase synthesis techniques commonly used in peptide chemistry.
From an environmental perspective, understanding the fate and behavior of Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have focused on its biodegradation pathways under aerobic and anaerobic conditions, providing insights into its environmental persistence.
In conclusion, Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate stands out as a significant compound in modern organic chemistry due to its structural versatility and wide-ranging applications. With ongoing research exploring new synthetic routes and biological activities, this compound continues to play a pivotal role in advancing chemical science and drug discovery.
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